

## benoxacor chemical structure and properties

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## **Benoxacor: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and metabolic pathways of **benoxacor**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

## **Chemical Structure and Identification**

**Benoxacor** is a dichloroacetamide herbicide safener. Its chemical structure is characterized by a 3-methyl-2,3-dihydro-1,4-benzoxazine moiety with a dichloroacetyl group attached to the nitrogen atom.[1] This structure contains a chiral center at the 3-position of the benzoxazine ring, and **benoxacor** is commercially produced as a racemate (a 1:1 mixture of two enantiomers).[1]

IUPAC Name: 2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone[2]

Chemical Formula: C11H11Cl2NO2[3]

CAS Registry Number: 98730-04-2[3]

Molecular Weight: 260.12 g/mol [3]

## **Physicochemical Properties**



A summary of the key physicochemical properties of **benoxacor** is presented in the table below. These properties are crucial for understanding its environmental fate and behavior.

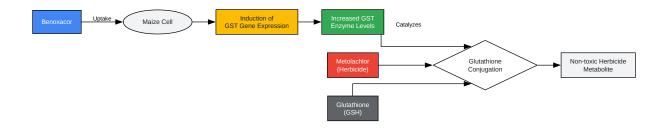
Property	Value	Units	References
Physical State	Colorless solid	-	[4]
Melting Point	105 - 108	°C	[5][6][7]
Boiling Point	~240 (estimate)	°C	[1][2]
Water Solubility	20 - 38	mg/L at 20-25°C	[1][2][4][8]
Vapor Pressure	0.59 - 2.0	mPa at 25°C	[1][2][4]
Density	1.34 - 1.52	g/cm³	[1][2][4]
Octanol-Water Partition Coefficient (log P)	2.23 - 2.69	-	[2][3][4]
рКа	~1.20 (predicted)	-	[2][9]

## Mechanism of Action: Herbicide Safening

**Benoxacor**'s primary function is to protect crops, particularly maize (corn), from the phytotoxic effects of certain herbicides, most notably chloroacetanilides like metolachlor.[10] It achieves this by stimulating the plant's natural detoxification pathways. The core mechanism involves the induction of glutathione S-transferase (GST) enzymes.[4][10]

The signaling pathway for **benoxacor**'s safening action can be summarized as follows:





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**Benoxacor**'s mechanism of action in maize.

**Benoxacor** treatment leads to an increase in the transcription of GST genes, resulting in higher levels of GST protein. These enzymes then catalyze the conjugation of the herbicide molecule with the endogenous tripeptide glutathione (GSH).[4][10] This conjugation reaction detoxifies the herbicide, rendering it harmless to the crop plant.[4] Weeds, on the other hand, do not exhibit this induced metabolic response and are therefore susceptible to the herbicide. [4] Studies have shown that **benoxacor** can also increase the overall glutathione content in treated plants.[6][7]

## **Metabolic Pathways**

**Benoxacor** is metabolized in both plants and animals, primarily through the action of cytochrome P450 (CYP) enzymes, carboxylesterases (CESs), and glutathione S-transferases (GSTs).[2][5]

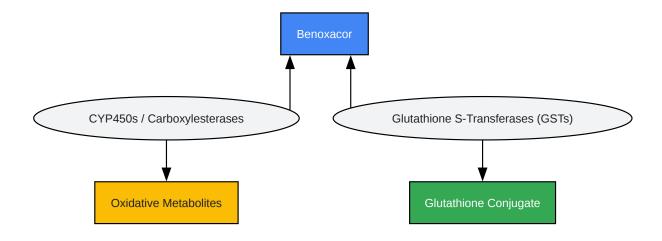
In maize, **benoxacor** is rapidly metabolized. The initial step often involves a GST-catalyzed reaction that displaces one of the chlorine atoms from the dichloroacetyl group, leading to the formation of a glutathione conjugate.[3] Further metabolism can lead to the formation of other derivatives.[2]

In mammalian systems, such as rats and mice, in vitro studies using liver microsomes and cytosol have demonstrated that **benoxacor** is metabolized by CYPs, CESs, and GSTs.[1][2][5] This metabolism can be enantioselective, meaning that one enantiomer may be metabolized at



a different rate than the other.[1][2] The metabolism in mammals may lead to metabolites such as dichloroacetic acid.[2]

A simplified representation of the initial metabolic steps of **benoxacor** is shown below:



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Initial metabolic pathways of benoxacor.

# **Experimental Protocols**

# In Vitro Metabolism of Benoxacor in Mouse Liver Subcellular Fractions

This protocol is adapted from studies investigating the metabolism of **benoxacor** in mammalian systems.[2]

Objective: To determine the in vitro metabolism of **benoxacor** by cytochrome P450 enzymes and glutathione S-transferases in mouse liver microsomes and cytosol.

#### Materials:

- Benoxacor
- Pooled male mouse liver microsomes and cytosol
- NADPH (for CYP450 activity)



- Reduced glutathione (GSH) (for GST activity)
- Phosphate buffer (0.1 M, pH 7.4)
- Magnesium chloride
- Ice-cold 1% formic acid (quenching solution)
- Internal standard (e.g., acenaphthene)
- Recovery standard (e.g., trifluralin)
- Gas chromatograph with a suitable chiral column (e.g., Agilent CP-Chiralsil Dex CB)

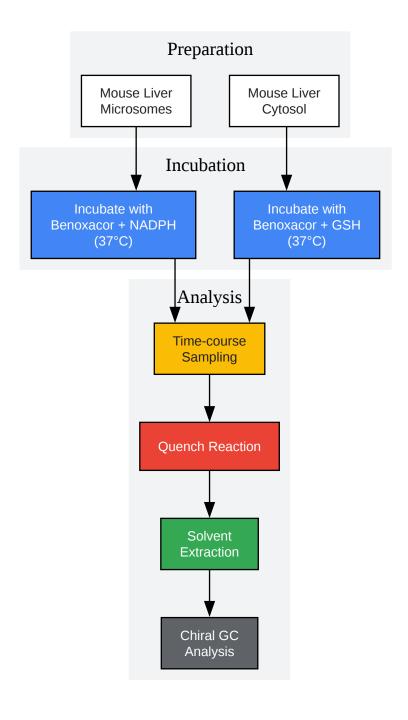
#### Procedure:

- Microsomal Incubations (CYP450 activity):
  - Prepare incubation mixtures containing 5 μM benoxacor, 0.5 mM NADPH, 0.1 mg/mL microsomal protein, phosphate buffer, and 3 mM magnesium chloride in a total volume of 5 mL.
  - Incubate at 37°C for up to 30 minutes.
  - Collect 500 μL aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes).
  - Immediately quench the reaction by adding the aliquot to ice-cold 1% formic acid.
  - Include control incubations: heat-inactivated microsomes and incubations without NADPH.
- Cytosolic Incubations (GST activity):
  - Prepare incubation mixtures containing benoxacor, cytosol, and GSH in phosphate buffer.
  - Follow a similar incubation and sampling procedure as for the microsomal incubations.
  - Include control incubations: heat-inactivated cytosol and incubations without GSH.
- Sample Analysis:



- Extract benoxacor and standards from the quenched samples using a suitable solvent (e.g., ethyl acetate).
- Analyze the extracts using gas chromatography with a chiral column to separate and quantify the enantiomers of **benoxacor**.

The experimental workflow can be visualized as follows:





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Workflow for in vitro metabolism studies.

## **Synthesis of Benoxacor**

The commercial synthesis of **benoxacor** involves a multi-step process. A general outline is as follows:

- Construction of the Chiral Oxazolidine Ring: This is a key step and involves cyclization reactions using appropriate amino alcohols and aromatic precursors.
- Introduction of the Dichloroacetyl Group: This is achieved through chlorination steps to attach the dichloroacetyl moiety to the nitrogen atom of the oxazolidine ring.

Detailed synthetic procedures can be found in the patent literature.

### Conclusion

**Benoxacor** is a well-characterized herbicide safener with a clear mechanism of action centered on the induction of glutathione S-transferases in protected crops. Its physicochemical properties and metabolic pathways have been extensively studied, providing a solid foundation for understanding its biological activity and environmental behavior. The provided experimental protocols offer a starting point for further research into its metabolism and effects. This technical guide serves as a valuable resource for scientists and researchers working with this important agricultural chemical.

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